molecular formula C18H11ClN2Na2O6S B3262484 Pigment red 48 CAS No. 3564-21-4

Pigment red 48

Cat. No. B3262484
CAS RN: 3564-21-4
M. Wt: 464.8 g/mol
InChI Key: NDEREBNOSVNICA-UHFFFAOYSA-L
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Description

Pigment Red 48 is a red powder pigment . It is a mono azo pigment, also known as C.I. No. 15865:1 . It is primarily used in aqueous inks and aqueous coatings . It is also used in gravure printing inks and plastics .


Synthesis Analysis

Pigment Red 48 is synthesized by diazotizing 2-Amino-4-chloro-5-methylbenzenesulfonic acid and coupling it with 3-Hydroxy-2-naphthoic acid . A study on the surface modification of Pigment Red 48:2 for electrophoretic display showed that it was coated with polyethylene (PE) .


Molecular Structure Analysis

The molecular formula of Pigment Red 48 is C18H13ClN2O6S . It is a barium salt lake, neutral red, which is more yellowish than pigment red 57:1 .


Physical And Chemical Properties Analysis

Pigment Red 48 is a red powder . It has a density of 1.8 g/cm3 . It has good solvent resistance, but has poor soap and acid/alkalinity . It has good migration resistance in soft PVC, no blooming, light resistance of class 3, and heat resistance of 200-240℃/5min in PE .

Scientific Research Applications

1. Microbial Pigment Extraction and Applications

Research by Selvi and Iyer (2018) explored the extraction of pigments from soil microbes, including a pinkish-red pigment from Rhodotorula sp. These pigments, including carotenoids, have potential applications in the food industry as natural colorants and in the textile industry for dyeing cloth. Additionally, these pigments exhibited antimicrobial, antioxidant, and anticancer properties, making them of interest for further research in pharmaceutical applications (Selvi & Iyer, 2018).

2. Chemistry of Natural Plant Pigments

Quina and Bastos (2018) provided an overview of the chemistry and photochemistry of natural plant pigments, including those responsible for red, purple, and blue colors in fruits and flowers. These pigments, such as anthocyanins, exhibit non-toxicity, good solubility, stability to light, and antioxidant activity. They are also being exploited as starting materials for semi-synthetic dyes and pigments, indicating potential applications in various industries (Quina & Bastos, 2018).

3. Electrophoretic Display Technology

Sun, Zhang, Li, and Feng (2013) studied the coating of Red Pigment 48:2 with polyethylene for use in electrophoretic display technology. The modified pigment showed good dispersity and high electrophoretic mobilities, suggesting its potential application in electronic display devices, such as e-readers and digital signage (Sun et al., 2013).

4. Optical Properties of Pigment Suspensions

Heuer, Niskanen, Klein, and Peiponen (2011) conducted optical characterization of red pigments, including Pigment Red 48, in various solvents. Their research provides important parameters for the application of these pigments in industries that require precise color and optical properties, such as the paint and coatings industry (Heuer et al., 2011).

5. Evolution of Color Vision in Vertebrates

Yokoyama and Radlwimmer (2001) explored the molecular genetics of red and green color vision in vertebrates, which is relevant for understanding the perception of color. This research could have implications for industries that rely on color perception, such as visual arts, advertising, and display technologies (Yokoyama & Radlwimmer, 2001).

6. Anthocyanin Biosynthesis Engineering

Zhang, Butelli, and Martin (2014) discussed engineering the biosynthesis of anthocyanins, which are red plant pigments. This research is significant for developing new sources of natural colorants and enhancing the nutritional value of crops, indicating potential applications in the food and agriculture industries (Zhang et al., 2014).

Safety and Hazards

Pigment Red 48 should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols . It is harmful if swallowed or inhaled .

Mechanism of Action

Target of Action

Pigment Red 48, also known as C.I. Pigment Red 48:1, is primarily used as a coloring agent in various applications, including inks, plastics, and rubbers . Its primary targets are the materials it is intended to color. The compound imparts a bright yellowish-red hue to these materials .

Biochemical Pathways

As a pigment, Pigment Red 48 does not participate in biochemical pathways in the same way that bioactive molecules do. Its function is primarily physical (coloring) rather than biochemical. It’s worth noting that some red pigments, like prodigiosin, have been found to possess inherent anticancer characteristics and show interesting antitumor activities in different cancers .

Result of Action

The primary result of Pigment Red 48’s action is the imparting of a yellowish-red color to the materials it is used in. This pigment has excellent transparency, gloss, and rheology, making it ideal for use in solvent inks .

Action Environment

The efficacy and stability of Pigment Red 48 can be influenced by various environmental factors. For example, it has good lightfastness, meaning it resists fading upon exposure to light . It also has excellent resistance to alkalis and alcohol, but fair to good resistance to acids . These properties make Pigment Red 48 a stable and reliable pigment in a variety of environments and applications.

properties

IUPAC Name

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S.2Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEREBNOSVNICA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2Na2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063075
Record name C.I. Pigment Red 48 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3564-21-4
Record name CI 15865
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 48 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 48
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07XHK4SAV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of Pigment Red 48?

A1: Pigment Red 48, also known as C.I. Pigment Red 48, is a monoazo pigment. Its chemical name is monosodium 2-{2-[3-carboxy-2-oxo-1,2-dihydronaphthalen-1-ylidene]hydrazin-1-yl}-4-chloro-5-methylbenzenesulfonate. [] Researchers have successfully determined the crystal structures of two monosodium salt hydrates of Pigment Red 48, a monohydrate (Na+·C18H12ClO6S-·H2O) and a dihydrate (Na+·C18H12ClO6S-·2H2O). [] Both hydrates exhibit monoclinic symmetry at 173 K and display a layered arrangement within their crystal packing due to the formation of N-H...O and O-H...O hydrogen bonds. []

Q2: How does the structure of Pigment Red 48 affect its degradation in the environment?

A2: Studies have shown that the presence of a carbonyl group in the ortho position of the naphthol ring in Pigment Red 48:2 can hinder its degradation by hydroxyl radicals. [] This resistance is attributed to the electron-withdrawing nature of the COOH group, which may lead to the formation of a complex involving Fe +3 and the pigment molecule, potentially reducing its susceptibility to oxidation. []

Q3: What are some applications of Pigment Red 48?

A3: Pigment Red 48 finds widespread application in various industries. It is used as a colorant in plastics, printing inks, powder coatings, ink-jet inks, electrostatic images, and color filters. []

Q4: Has Pigment Red 48 been investigated for use in electronic paper?

A4: Yes, researchers have explored the use of Pigment Red 48:2 in electronic paper applications. [] They successfully prepared composite particles by encapsulating Pigment Red 48:2 with three different types of polyethylene through a dispersion polymerization method. [] The modified pigment particles were then dispersed in a mixture of Isopar L and C2Cl4 and incorporated into an electrophoretic display cell. [] Notably, Pigment Red 48:2 encapsulated with high-density polyethylene demonstrated superior properties, achieving the highest contrast ratio in the device. []

Q5: How does the synthesis process influence the properties of Pigment Red 48:2?

A6: The synthesis conditions employed during the production of Pigment Red 48:2 can significantly impact its crystal and aggregate properties. [] Factors such as reaction temperature, pH, and the presence of additives can influence particle size, shape, and surface characteristics, which in turn affect the pigment's performance in various applications. []

Q6: Are there any strategies to enhance the performance of Pigment Red 48 in specific applications?

A7: Yes, researchers have developed methods to enhance the application properties of Pigment Red 48. For instance, surface modification techniques can be employed to improve its dispersity, heat resistance, solvent resistance, fluidity, and overall coloring effect. [] Additionally, encapsulating the pigment with polymers like polyethylene can improve its suitability for applications such as electronic paper. []

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